(4-Chlorobenzyl)hydrazine methanesulfonate
Overview
Description
(4-Chlorobenzyl)hydrazine methanesulfonate is a chemical compound with the molecular formula C8H13ClN2O3S and a molecular weight of 252.71 g/mol . It is a derivative of hydrazine, featuring a chlorobenzyl group attached to the hydrazine moiety, and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobenzyl)hydrazine methanesulfonate typically involves the reaction of 4-chlorobenzyl chloride with hydrazine hydrate in the presence of a base, followed by the addition of methanesulfonic acid to form the methanesulfonate salt . The reaction conditions often include:
Temperature: Room temperature
Solvent: Anhydrous ethanol or methanol
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Crystallization or recrystallization to obtain high-purity product
Quality Control: Rigorous testing to ensure consistency and purity of the final product
Chemical Reactions Analysis
Types of Reactions
(4-Chlorobenzyl)hydrazine methanesulfonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding azides or other oxidized derivatives
Reduction: Reduction reactions can yield hydrazones or other reduced forms
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions
Major Products
Oxidation: Formation of azides or nitroso compounds
Reduction: Hydrazones or amines
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
(4-Chlorobenzyl)hydrazine methanesulfonate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of (4-Chlorobenzyl)hydrazine methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The pathways involved often include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access
Signal Transduction: Modulating signaling pathways by interacting with receptors or other signaling molecules
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorobenzyl)hydrazine hydrochloride
- (4-Chlorobenzyl)hydrazine sulfate
- (4-Chlorobenzyl)hydrazine nitrate
Uniqueness
(4-Chlorobenzyl)hydrazine methanesulfonate is unique due to its specific methanesulfonate group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. This uniqueness makes it particularly valuable in certain research and industrial applications.
Properties
IUPAC Name |
(4-chlorophenyl)methylhydrazine;methanesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.CH4O3S/c8-7-3-1-6(2-4-7)5-10-9;1-5(2,3)4/h1-4,10H,5,9H2;1H3,(H,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACLHBBGGSQKEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1CNN)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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